6-Amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid
CAS No.: 88394-20-1
Cat. No.: VC6737706
Molecular Formula: C6H7N3O3
Molecular Weight: 169.14
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88394-20-1 |
---|---|
Molecular Formula | C6H7N3O3 |
Molecular Weight | 169.14 |
IUPAC Name | 6-amino-1-methyl-2-oxopyrimidine-5-carboxylic acid |
Standard InChI | InChI=1S/C6H7N3O3/c1-9-4(7)3(5(10)11)2-8-6(9)12/h2H,7H2,1H3,(H,10,11) |
Standard InChI Key | KAPYSFLLPGNWII-UHFFFAOYSA-N |
SMILES | CN1C(=C(C=NC1=O)C(=O)O)N |
Introduction
Chemical and Physical Properties
The structural features of 6-amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid include a pyrimidine ring with substituents at positions 1, 2, 5, and 6. The presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups creates a polar molecule capable of diverse chemical interactions. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₇N₃O₃ | |
Molecular Weight | 169.14 g/mol | |
Melting Point | 254°C (decomposition) | |
Boiling Point | Not reported | - |
Density | 1.73 g/cm³ (estimated) | |
Solubility | Moderate in polar solvents |
The compound’s infrared (IR) spectrum reveals characteristic absorption bands at 3402 cm⁻¹ (N-H stretch), 1751 cm⁻¹ (C=O stretch of carboxylic acid), and 1632 cm⁻¹ (C=O stretch of the pyrimidine ring) . Nuclear magnetic resonance (NMR) data further confirm its structure, with distinct signals for the methyl group (δ 1.93 ppm, singlet) and aromatic protons .
Synthesis and Structural Elucidation
Conventional Synthesis Routes
The synthesis of 6-amino-1-methyl-2-oxo-1,2-dihydro-5-pyrimidinecarboxylic acid typically involves cyclization reactions. A reported method involves heating a precursor compound, such as 6-amino-5-methyl-2-thioxo-1,2-dihydro-pyrimidine-4-carboxylic acid, in aqueous acidic conditions to facilitate decarboxylation and oxidation. For example, refluxing the thiol derivative with hydrochloric acid yields the target compound through desulfurization and ring stabilization .
Microwave-Assisted Synthesis
Modern techniques, such as microwave irradiation, have been employed to enhance reaction efficiency. In one protocol, a mixture of pyruvic acid and aminopyrimidine derivatives is heated at 80°C for 8 minutes under microwave conditions, catalyzed by ceric ammonium nitrate (CAN). This method achieves a 60% yield while reducing side reactions . The reaction mechanism involves sequential dehydration, cyclization, and decoupling of metal ions to form the pyrimidine core .
Structural Confirmation
X-ray crystallography and high-resolution mass spectrometry (HRMS) validate the compound’s structure. HRMS analysis of the sodium adduct ([M+Na]⁺) shows an exact mass of 296.1011 Da, consistent with theoretical calculations . Additionally, ¹³C NMR spectra confirm the presence of carbonyl carbons at δ 166.7 ppm (carboxylic acid) and δ 162.7 ppm (pyrimidine C=O) .
Comparative Analysis with Related Pyrimidine Derivatives
Hydroxy-Substituted Analogs
The hydroxy-substituted analog (CAS 20865-52-5) demonstrates reduced enzymatic inhibition but enhanced solubility in aqueous media. Its boiling point (590.2°C) far exceeds that of the oxo derivative, reflecting stronger intermolecular hydrogen bonding . These properties make hydroxy analogs suitable for intravenous formulations .
Methyl vs. Ethyl Side Chains
Introducing ethyl groups at position 1 (as in 7h) increases steric bulk, reducing binding affinity to xanthine oxidase by 40% compared to methyl-substituted derivatives . This underscores the importance of minimal steric hindrance for optimal enzyme interaction.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing pyrrolo[2,3-d]pyrimidines, a class of heterocycles with antitumor and antiviral properties . Its carboxylic acid group facilitates conjugation with amines or alcohols to generate prodrugs with improved bioavailability.
Material Science
In non-pharmaceutical applications, the pyrimidine core’s aromaticity makes it a candidate for organic semiconductors. Derivatives with extended π-systems exhibit luminescence properties applicable in OLED technology .
Analytical Chemistry
As a chelating agent, the compound binds transition metals like cerium(IV), enabling its use in catalytic systems for oxidation reactions .
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